N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclohexylamine group and a hydroxy-hexanoic acid moiety. It is used in scientific research, pharmaceuticals, and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
This method is widely used due to its efficiency and high yield. Another method involves the alkylation of ammonia using cyclohexanol .
For the synthesis of (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, a common approach is the protection of the amino group followed by the introduction of the hydroxy group through selective reduction or hydrolysis reactions. The reaction conditions typically involve the use of protecting groups such as carbobenzyloxy (Cbz) and reagents like lithium aluminum hydride (LiAlH_4) for reduction.
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine often employs continuous hydrogenation processes using fixed-bed reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and purity . For (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, large-scale synthesis involves multi-step processes with stringent control over reaction conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-cyclohexylcyclohexanamine can yield cyclohexanone, while reduction can produce cyclohexanol.
Scientific Research Applications
N-cyclohexylcyclohexanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Applied in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine: Similar in structure but lacks the hydroxy-hexanoic acid moiety.
Cyclohexylamine: A simpler compound with only one cyclohexyl group attached to the amine.
N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its combination of cyclohexylamine and hydroxy-hexanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONEGCUEUUBJO-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.